2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile
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Overview
Description
2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry. This compound is known for its unique structure, which includes a benzoylphenoxy group attached to a quinoline ring with a carbonitrile group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile typically involves the reaction of 4-chloroquinoline with 4-hydroxybenzophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a cyanating agent, such as copper(I) cyanide, to introduce the carbonitrile group at the 4-position of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The benzoylphenoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: Quinolines, in general, have shown promise as antimalarial, antibacterial, and anticancer agents. This compound may have similar potential.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective as anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
4-Aminoquinoline: A derivative with an amino group at the 4-position.
Uniqueness
2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile is unique due to the presence of both the benzoylphenoxy and carbonitrile groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and potential as a lead compound for drug development .
Properties
Molecular Formula |
C23H14N2O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(4-benzoylphenoxy)quinoline-4-carbonitrile |
InChI |
InChI=1S/C23H14N2O2/c24-15-18-14-22(25-21-9-5-4-8-20(18)21)27-19-12-10-17(11-13-19)23(26)16-6-2-1-3-7-16/h1-14H |
InChI Key |
MXNOVRLGAFXKBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=NC4=CC=CC=C4C(=C3)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=NC4=CC=CC=C4C(=C3)C#N |
Origin of Product |
United States |
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